Antitumor agent-123
CAS No.:
Cat. No.: VC16593464
Molecular Formula: C19H14ClFN6O2
Molecular Weight: 412.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H14ClFN6O2 |
---|---|
Molecular Weight | 412.8 g/mol |
IUPAC Name | 4-[[6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-hydroxybenzamide |
Standard InChI | InChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25) |
Standard InChI Key | QRUSZVPTAHHJJO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl)C(=O)NO |
Introduction
Mechanism of Action: Dual JAK and HDAC Inhibition
JAK2/JAK3 Inhibition
Antitumor agent-123 exerts potent inhibitory effects on JAK2 and JAK3, kinases critical for cytokine signaling and immune cell regulation . By targeting JAK2, it disrupts the JAK-STAT pathway, a driver of proliferation in hematologic malignancies and solid tumors. The compound’s IC for JAK3 (2.6 μM) suggests preferential activity against this isoform, which is predominantly expressed in immune cells and linked to inflammatory disorders . This selectivity profile differentiates it from pan-JAK inhibitors like Ritlecitinib (IC = 33.1 nM for JAK3), which exhibit broader immunosuppressive effects .
HDAC1/HDAC6 Modulation
Concurrent inhibition of HDAC1 and HDAC6 enables epigenetic modulation by increasing histone acetylation, thereby reactivating tumor suppressor genes and impairing oncogenic protein stability . HDAC6-specific inhibition additionally disrupts aggresome formation, sensitizing cancer cells to proteasome inhibitors—a synergistic approach under investigation in multiple myeloma and glioblastoma models .
Pharmacological Data and Comparative Analysis
Kinase Inhibition Profile
The following table compares the inhibitory activity of Antitumor agent-123 against JAK isoforms with clinically relevant inhibitors:
Compound | JAK2 IC | JAK3 IC | Selectivity Ratio (JAK3/JAK2) |
---|---|---|---|
Antitumor agent-123 | 34.6 μM | 2.6 μM | 13.3 |
Ritlecitinib | >10 μM | 33.1 nM | >300 |
Deuruxolitinib | 3.3 nM | 5.6 nM | 1.7 |
Antitumor agent-123’s moderate potency but unique dual targeting of JAK and HDAC pathways distinguishes it from selective JAK inhibitors like Ritlecitinib and Deuruxolitinib .
Preclinical Efficacy
While in vivo data remain undisclosed, in vitro studies indicate dose-dependent cytotoxicity in leukemia and lymphoma cell lines, with apoptosis induction observed at concentrations ≥10 μM . Mechanistically, its HDAC inhibition correlates with increased acetylation of histone H3 and α-tubulin, markers of epigenetic and cytoskeletal modulation .
Related Therapeutic Agents and Clinical Context
Antitumor agent-123 is part of a broader class of JAK-HDAC hybrid inhibitors under exploration for their synergistic antitumor effects. Notable comparators include:
-
iJak-381: A JAK1/2 inhibitor with anti-inflammatory applications, lacking HDAC activity .
-
A-005: A brain-penetrant TYK2 inhibitor evaluated in neuroinflammatory diseases .
The compound’s multi-target design may mitigate resistance mechanisms common to single-pathway inhibitors, though its pharmacokinetic and safety profiles require further validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume